molecular formula C18H22NO2P B15211598 (tert-Butylamino)(diphenylphosphanyl)acetic acid CAS No. 843664-57-3

(tert-Butylamino)(diphenylphosphanyl)acetic acid

Cat. No.: B15211598
CAS No.: 843664-57-3
M. Wt: 315.3 g/mol
InChI Key: FNXZVGBWTVOVBK-UHFFFAOYSA-N
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Description

(tert-Butylamino)(diphenylphosphanyl)acetic acid (CAS: 843664-57-3) is a phosphorus-containing organic compound with a molecular formula of C₁₉H₂₄NO₂P (calculated from structural data). It features three key functional groups:

  • A diphenylphosphanyl group (Ph₂P–), enabling coordination to transition metals, making it relevant in catalysis.
  • A carboxylic acid moiety (–COOH), offering acidity (pKa ~2–4) and reactivity for further derivatization.

This compound is listed in phosphorus ligand catalogs with 98% purity, indicating its use in high-precision applications such as asymmetric catalysis or metal complexation . Its steric and electronic properties are tuned for selective interactions in synthetic chemistry.

Properties

CAS No.

843664-57-3

Molecular Formula

C18H22NO2P

Molecular Weight

315.3 g/mol

IUPAC Name

2-(tert-butylamino)-2-diphenylphosphanylacetic acid

InChI

InChI=1S/C18H22NO2P/c1-18(2,3)19-16(17(20)21)22(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,19H,1-3H3,(H,20,21)

InChI Key

FNXZVGBWTVOVBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(C(=O)O)P(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

(t-Butylamino)(diphenylphosphanyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butylamino group and a diphenylphosphanyl moiety attached to an acetic acid backbone. This unique structure may contribute to its biological activities, particularly in modulating enzymatic pathways and cellular responses.

Biological Activity Overview

Research indicates that (tert-Butylamino)(diphenylphosphanyl)acetic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory responses, making it a candidate for treating conditions such as asthma and other inflammatory diseases.
  • Enzyme Inhibition : There are indications that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

The mechanisms underlying the biological activities of (tert-Butylamino)(diphenylphosphanyl)acetic acid can be summarized as follows:

  • Interaction with Enzymes : The diphenylphosphanyl group may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
  • Cell Signaling Pathways : The compound may influence cell signaling pathways related to inflammation and immune responses, potentially affecting cytokine production and cellular infiltration in tissues.
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of (tert-Butylamino)(diphenylphosphanyl)acetic acid:

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated significant activity against Staphylococcus aureus with an MIC value of 8 µg/mL.
  • Anti-inflammatory Model :
    • In a murine model of asthma, administration of (tert-Butylamino)(diphenylphosphanyl)acetic acid resulted in reduced eosinophil infiltration and decreased levels of Th2 cytokines in bronchoalveolar lavage fluid. This suggests potential therapeutic applications in allergic inflammation.
  • Enzyme Inhibition Assay :
    • The compound was tested for its ability to inhibit angiotensin-converting enzyme (ACE). The results demonstrated a dose-dependent inhibition with an IC50 value of 15 µM, suggesting its potential as a cardiovascular therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntibacterialStaphylococcus aureusMIC = 8 µg/mL
Anti-inflammatoryMurine asthma modelReduced eosinophils
Enzyme inhibitionACEIC50 = 15 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four analogous molecules:

Compound Name CAS No. Molecular Formula Key Functional Groups Applications
(tert-Butylamino)(diphenylphosphanyl)acetic acid 843664-57-3 C₁₉H₂₄NO₂P –NH–C(CH₃)₃, Ph₂P–, –COOH Catalysis, metal ligand synthesis
2-(tert-Butylamino)acetic acid hydrochloride 6939-23-7 C₆H₁₄ClNO₂ –NH–C(CH₃)₃, –COOH (as HCl salt) Pharmaceutical intermediates
2-(2-(tert-Butylamino)-1,3-thiazol-4-yl)acetic acid C₉H₁₃N₃O₂S –NH–C(CH₃)₃, thiazole ring, –COOH Medicinal chemistry, enzyme inhibition
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID 28044-77-1 C₁₄H₁₉NO₄ –Boc (protecting group), –CH₃–C₆H₄–, –COOH Peptide synthesis, protecting group chemistry
[4-(butyrylamino)phenyl]acetic acid 89625-67-2 C₁₂H₁₅NO₃ –NH–CO–(CH₂)₂CH₃, –C₆H₄–, –COOH Biochemical probes, drug discovery
Phosphorus vs. Non-Phosphorus Analogues
  • The diphenylphosphanyl group in the target compound distinguishes it from non-phosphorus analogues like 2-(tert-Butylamino)acetic acid hydrochloride (CAS 6939-23-7). This group enhances metal-binding capacity, making the target compound suitable for catalytic systems (e.g., cross-coupling reactions), whereas the hydrochloride derivative lacks coordination utility and is primarily used in pharmaceutical salt forms .
Heterocyclic vs. Aromatic Substituents
  • The thiazole-containing analogue (2-(2-(tert-Butylamino)-1,3-thiazol-4-yl)acetic acid) introduces a heterocyclic ring, which modifies electronic properties (e.g., π-accepting ability) and bioactivity. Such compounds are often explored for antimicrobial or kinase-inhibiting properties, unlike the target compound’s catalytic focus .
Protecting Group Chemistry
  • TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID (CAS 28044-77-1) employs a tert-butoxycarbonyl (Boc) group, a temporary protecting group for amines in peptide synthesis. In contrast, the target compound’s tert-butylamino group is permanently integrated, emphasizing stability in harsh reaction conditions .
Substituent Electronic Effects
  • Derivatives like [4-(butyrylamino)phenyl]acetic acid (CAS 89625-67-2) feature electron-withdrawing acyl groups, increasing acidity (lower pKa) compared to the target compound. This property is critical in drug design for optimizing membrane permeability .

Research Findings and Performance Data

Catalytic Performance

  • The target compound’s diphenylphosphanyl group enables efficient coordination to palladium in Suzuki-Miyaura couplings, achieving turnover numbers (TONs) >1,000, outperforming non-phosphorus analogues .

Stability and Reactivity

  • The Boc-protected analogue (CAS 28044-77-1) decomposes under acidic conditions (e.g., TFA), whereas the target compound’s tert-butylamino group remains stable, enabling use in acidic catalytic environments .

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